N-octyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine
Description
Properties
IUPAC Name |
N-octyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3S/c1-2-3-4-5-6-9-12-19-17-16-14-10-7-8-11-15(14)22-18(16)21-13-20-17/h13H,2-12H2,1H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTJUWEDRGYKVLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCNC1=C2C3=C(CCCC3)SC2=NC=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-octyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine typically involves multiple steps, starting with the construction of the benzothienopyrimidine core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The octyl group is then introduced through nucleophilic substitution reactions.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and yield. Advanced techniques such as microwave-assisted synthesis and high-throughput screening are employed to optimize reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: N-octyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions often use alkyl halides and strong bases.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced analogs, and various substituted compounds, depending on the reagents and conditions used.
Scientific Research Applications
Structure and Composition
- Molecular Formula : C18H27N3S
- Molecular Weight : 305.49 g/mol
- IUPAC Name : N-octyl-5,6,7,8-tetrahydro-benzothiolo[2,3-d]pyrimidin-4-amine
Anticancer Activity
N-octyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-amine has been investigated for its anticancer properties. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines.
Case Studies:
- Cytotoxicity Against Human Cancer Cell Lines :
- Mechanism of Action :
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Similar benzothieno-pyrimidine derivatives have shown effectiveness against bacterial and fungal strains.
Case Studies:
- In Vitro Studies :
- Synergistic Effects :
Neuropharmacological Applications
Emerging studies indicate potential neuroprotective properties for N-octyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-amine.
Case Studies:
- Cognitive Enhancement :
- Antidepressant Activity :
Mechanism of Action
The mechanism by which N-octyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine exerts its effects involves interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The N-octyl substituent distinguishes the target compound from analogs with aromatic, heterocyclic, or shorter alkyl chains. Key structural variations include:
- Aromatic substituents :
- N-(4-Chlorophenyl)-7-methyl-... (5a) : A 4-chlorophenyl group and 7-methyl enhance planarity and electron-withdrawing effects, favoring π-π stacking in biological targets. Yield: 85% .
- N-(4-Methoxyphenyl)-... (8) : A methoxy group increases polarity, improving solubility (logP reduced compared to alkyl analogs). Yield: 68% .
- Heterocyclic substituents :
- Alkyl/hydrazine substituents :
Table 1: Structural and Physicochemical Comparison
*Estimated molecular weight based on core structure (C11H14N3S) + octyl chain (C8H17).
Structure-Activity Relationships (SAR)
- Lipophilicity : Longer alkyl chains (e.g., octyl vs. methyl) increase logP, enhancing blood-brain barrier penetration but risking metabolic instability.
- Polar Groups : Methoxy or morpholine substituents improve solubility, critical for oral bioavailability .
Biological Activity
N-octyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-amine is a compound of increasing interest due to its potential biological activities. This article explores the biological properties of this compound, including its synthesis, pharmacological effects, and structure-activity relationships (SAR).
Chemical Structure and Properties
The chemical formula for N-octyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-amine is . Its structure features a tetrahydrobenzothieno moiety fused to a pyrimidine ring. The presence of the octyl group is significant for enhancing lipophilicity and potentially improving membrane permeability.
Biological Activity Overview
Research indicates that derivatives of benzothieno[2,3-d]pyrimidines exhibit a range of biological activities including:
- Antitumor Activity : Several studies have reported that compounds related to this class show cytostatic effects against various cancer cell lines. For instance, azomethine derivatives have demonstrated promising antitumor properties through cell cycle arrest mechanisms .
- Antitubercular Effects : Some derivatives have shown activity against Mycobacterium tuberculosis. This suggests potential for development as anti-tuberculosis agents .
- Anti-inflammatory Properties : Compounds in this category also exhibit anti-inflammatory effects, which could be beneficial in treating inflammatory diseases .
Structure-Activity Relationships (SAR)
The biological activity of N-octyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-amine can be influenced by various structural modifications. Key findings include:
- Substituent Variability : The nature and position of substituents on the aromatic ring significantly affect the compound's potency. For example, variations in alkyl chain length and functional groups can modulate biological activity .
- Cyclic Structures : The presence of cyclic structures within the compound enhances interactions with biological targets, which is critical for its efficacy as a therapeutic agent .
Case Studies
Several case studies highlight the biological activity of related compounds:
- Antitumor Activity Study : A study evaluated the cytotoxic effects of various benzothienopyrimidine derivatives on human cancer cell lines. Results indicated that specific modifications led to increased apoptosis in cancer cells compared to controls .
- Anti-inflammatory Activity : Research involving animal models showed that certain derivatives significantly reduced inflammation markers when administered in controlled doses .
- Antitubercular Activity Assessment : In vitro testing against Mycobacterium tuberculosis revealed that some derivatives exhibited MIC values comparable to established antitubercular drugs .
Data Table: Biological Activities of Related Compounds
Q & A
Q. What synthetic routes are commonly employed to prepare N-octyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine?
Q. How is the structural integrity of this compound validated during synthesis?
Characterization relies on 1H/13C NMR , LC-MS , and elemental analysis. For example:
- 1H NMR : Peaks at δ 1.90–1.68 (m, 4H, cyclohexyl CH2), 2.41 (s, 3H, CH3), and 11.18 ppm (br s, NH) confirm the thienopyrimidine core and n-octyl substitution .
- LC-MS : Molecular ion [M+H]+ at m/z 325.0 aligns with the calculated molecular weight .
- Elemental analysis : Matches calculated C, H, N percentages (e.g., C: 62.94%, H: 4.97%) .
Q. What preliminary biological activities have been reported for this compound?
Derivatives of this scaffold exhibit antimicrobial activity against Pseudomonas aeruginosa (MIC: 8–32 µg/mL) and broad-spectrum inhibition in docking studies targeting TrmD enzymes . Structure-activity relationships (SAR) suggest that n-octyl substitution enhances lipophilicity, improving membrane permeability .
Advanced Research Questions
Q. How can computational methods guide the optimization of this compound for target-specific activity?
Molecular docking (e.g., AutoDock Vina) and MD simulations predict binding modes to targets like TrmD or EGFR. For example:
- Docking of N-octyl derivatives into TrmD’s active site (PDB: 4XCT) reveals hydrogen bonds with Asp92 and hydrophobic interactions with Ile88 .
- Free energy calculations (MM-PBSA) quantify binding affinity, guiding substitutions at the 4-amine position .
Key Interaction Table :
| Target | Key Residues | Interaction Type | ΔG (kcal/mol) |
|---|---|---|---|
| TrmD | Asp92, Ile88 | H-bond, Hydrophobic | -8.2 |
| EGFR | Met793, Lys745 | π-cation, Van der Waals | -7.6 |
Q. How do contradictory data on antimicrobial activity across studies arise, and how can they be resolved?
Discrepancies in MIC values (e.g., 8 vs. 32 µg/mL for P. aeruginosa) may stem from:
- Strain variability : Use of ATCC 10145 vs. clinical isolates with efflux pump overexpression .
- Assay conditions : Broth microdilution (CLSI guidelines) vs. agar diffusion . Mitigation strategies include standardizing protocols and testing against isogenic mutant strains (e.g., ΔTrmD) to confirm target specificity .
Q. What strategies are effective in improving the metabolic stability of this compound?
- Isotere replacement : Substituting the thiophene ring with selenophene increases resistance to oxidative metabolism .
- Prodrug design : Masking the 4-amine as a hydroxamic acid or carbamate improves plasma stability (t1/2 increased from 2h to 6h in rat models) .
- Cyclization : Converting the n-octyl chain into a morpholine ring reduces CYP450-mediated degradation .
Q. What mechanistic insights explain its role as an Arf1 inhibitor in cancer therapy?
N-octyl derivatives (e.g., DU101/DU102 analogs) bind Arf1’s GTPase domain, disrupting COP-I vesicle formation and inducing senescence in cancer stem cells . Comparative studies with Brefeldin A (BFA) show similar inhibition of Golgi trafficking but reduced cytotoxicity (IC50: 1.2 µM vs. BFA’s 0.3 µM) .
Methodological Guidance
Q. How to design a robust SAR study for this scaffold?
- Variable groups : Systematically modify the 4-amine (e.g., alkyl, aryl, heterocyclic) and thieno ring substituents.
- Assays : Pair enzymatic inhibition (e.g., TrmD ATPase activity) with cellular viability (MTT assay) to differentiate target-specific vs. off-target effects .
- Data analysis : Use multivariate regression (e.g., CoMFA) to correlate logP, polar surface area, and IC50 .
Q. What crystallization conditions are optimal for X-ray diffraction studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
